molecular formula C27H37N3O8S B600889 3'-Hydroxy Darunavir CAS No. 1159613-24-7

3'-Hydroxy Darunavir

Cat. No. B600889
M. Wt: 563.66
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3’-Hydroxy Darunavir is a metabolite of the HIV-1 protease inhibitor darunavir . It is formed from darunavir by isobutyl aliphatic hydroxylation . Darunavir is a nonpeptidic inhibitor of protease (PR) that lodges itself in the active site of PR through a number of hydrogen bonds .


Synthesis Analysis

A practical synthesis of a key intermediate in the synthesis of darunavir from monopotassium isocitrate is described . The isocitric acid salt, obtained from a high-yielding fermentation fed by sunflower oil, was converted in several steps to a tertiary amide .


Molecular Structure Analysis

Darunavir has been studied using molecular dynamics simulation to extract the dynamic and energetic properties . Mutations increased the flap-tip flexibility due to the reduction of the flap-flap hydrophobic interactions .


Chemical Reactions Analysis

Biocatalytic methods have been applied to the production of FDA-approved anti-viral drugs and their intermediates . For example, transaminases capable of converting hydroxy-3-methyl-2-butanone to L-valinol using either isopropylamine or D-alanine as amine donor have been discovered .


Physical And Chemical Properties Analysis

Darunavir is stable if stored as directed . It avoids strong oxidizing agents . The density of Darunavir is 1.3±0.1 g/cm^3 .

Scientific Research Applications

Darunavir's Comprehensive Profile

Darunavir, known by its chemical composition as (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl [(2S,3R)-4-{[(4-aminophenyl)sulfonyl] (isobutyl)amino}-3-hydroxy-1-phenyl-2-butanyl]carbamate, is a potent synthetic non-peptide protease inhibitor. It was initially approved by the FDA in 2006 for treating resistant HIV-1 and later expanded for use in pregnant women with HIV in 2016. Darunavir is unique among protease inhibitors due to its effectiveness against a variety of multidrug-resistant HIV strains. It works by preventing the replication of the HIV virus through the inhibition of the HIV-1 protease enzyme (Darwish et al., 2021).

Darunavir in Antiviral Therapies for SARS-CoV-2

Recent studies have shown that darunavir, along with other antiviral drugs, has been used in treating SARS-CoV-2, the virus causing COVID-19. The drug has been part of experimental therapies that have contributed to the recovery of patients with COVID-19, particularly in combination with other antiviral medications (Costanzo, De Giglio, & Roviello, 2020).

Darunavir's Pharmacokinetic Properties

Darunavir demonstrates rapid absorption, a fast distribution/elimination phase, and a terminal elimination half-life of 15 hours when combined with ritonavir. It is approximately 95% plasma protein-bound and is extensively metabolized by cytochrome P450 (CYP) 3A4. The systemic exposure to darunavir increases by 30% when taken with a meal (Rittweger & Arastéh, 2007).

Darunavir's Interaction with Other Medications

In-depth studies have examined darunavir's interactions with other medications, particularly those metabolized by CYP3A4, given its extensive metabolism through this pathway. These interactions are well characterized and manageable, providing guidance for co-administering darunavir with various antiretroviral or non-antiretroviral drugs (Back, Sekar, & Hoetelmans, 2008).

Darunavir's Efficacy Against Drug-Resistant HIV Strains

Darunavir maintains potent antiretroviral activity against multidrug-resistant HIV strains. Its effectiveness in inhibiting drug-resistant HIV-1 protease variants has been a significant advancement in HIV/AIDS treatment, particularly in patients with limited treatment options (Saskova et al., 2009).

Darunavir in the Treatment of HIV/AIDS

Clinical trials have demonstrated darunavir's efficacy in the treatment of HIV/AIDS. Its use as a component in antiretroviral therapy regimens, particularly in treatment-experienced and naïve patients, has been a valuable addition to HIV management strategies (McKeage, Perry, & Keam, 2009).

Safety And Hazards

Darunavir is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

The combination of dolutegravir and darunavir/ritonavir is superior to a boosted protease inhibitor regimen for second-line treatment of people experiencing failure of a first-line regimen containing a non-nucleoside reverse transcriptase inhibitor . This suggests potential future directions for the use of Darunavir in HIV treatment.

properties

IUPAC Name

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-amino-3-hydroxyphenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O8S/c1-17(2)14-30(39(34,35)19-8-9-21(28)23(31)13-19)15-24(32)22(12-18-6-4-3-5-7-18)29-27(33)38-25-16-37-26-20(25)10-11-36-26/h3-9,13,17,20,22,24-26,31-32H,10-12,14-16,28H2,1-2H3,(H,29,33)/t20-,22-,24+,25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSMVOSDDWDUEW-QSDJZFCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC(=C(C=C4)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC(=C(C=C4)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Hydroxy Darunavir

CAS RN

1159613-24-7
Record name R-330326
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159613247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name R-330326
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBF42439XY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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